molecular formula C7H14O2 B1584356 Methyl 2-methylpentanoate CAS No. 2177-77-7

Methyl 2-methylpentanoate

Cat. No.: B1584356
CAS No.: 2177-77-7
M. Wt: 130.18 g/mol
InChI Key: ZTULNMNIVVMLIU-UHFFFAOYSA-N
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Description

Methyl 2-methylpentanoate, also known as methyl 2-methylvalerate, is an organic compound with the molecular formula C7H14O2. It is a methyl ester derived from 2-methylpentanoic acid. This compound is characterized by its fruity odor and is commonly used in fragrances, beauty care products, soaps, and laundry detergents . It is also utilized as a plasticizer in the manufacture of plastics and as an insecticide .

Scientific Research Applications

Methyl 2-methylpentanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in gas chromatography.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses and its role in drug delivery systems.

    Industry: It is used in the formulation of fragrances, flavors, and as a plasticizer in the production of plastics.

Safety and Hazards

Methyl 2-methylpentanoate is classified as a flammable liquid and vapor (H226) . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are recommended when handling this compound .

Relevant Papers A study titled “Diversity and functions of volatile organic compounds produced by Streptomyces from a disease-suppressive soil” has mentioned this compound . The study discusses the role of volatile organic compounds (VOCs) produced by Streptomyces in disease-suppressive soils .

Mechanism of Action

Target of Action

Methyl 2-methylpentanoate, also known as methyl valerate, is primarily used in the fragrance and beauty care industry . Its primary targets are olfactory receptors, where it imparts a fruity odor .

Mode of Action

This compound interacts with its targets, the olfactory receptors, by binding to them and triggering a signal transduction pathway. This leads to the perception of a fruity smell .

Biochemical Pathways

It is known that the compound belongs to the class of organic compounds known as fatty acid esters . These compounds are involved in various metabolic processes, including lipid metabolism .

Pharmacokinetics

It is expected to be metabolized by esterases, which would break it down into its constituent alcohol and acid .

Result of Action

The primary result of this compound’s action is the perception of a fruity smell. This is due to its interaction with olfactory receptors . In addition, it may have other effects due to its classification as a fatty acid ester .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its volatility and therefore its ability to reach olfactory receptors can be affected by temperature and humidity. Furthermore, its stability can be affected by exposure to light and oxygen .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-methylpentanoate can be synthesized through the esterification of 2-methylpentanoic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methylpentanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2-methylpentanoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol, 2-methylpentanol, using reducing agents such as lithium aluminum hydride.

    Transesterification: this compound can participate in transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Transesterification: Alcohols and a catalyst such as sodium methoxide.

Major Products Formed:

    Hydrolysis: 2-methylpentanoic acid and methanol.

    Reduction: 2-methylpentanol.

    Transesterification: Various esters depending on the alcohol used.

Comparison with Similar Compounds

    Methyl pentanoate: Similar structure but lacks the methyl group on the second carbon.

    Ethyl 2-methylpentanoate: Similar ester but with an ethyl group instead of a methyl group.

    2-methylpentanoic acid: The parent acid of methyl 2-methylpentanoate.

Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its fruity odor and utility in various industrial applications set it apart from other similar compounds.

Properties

IUPAC Name

methyl 2-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-4-5-6(2)7(8)9-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTULNMNIVVMLIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862856
Record name Methyl 2-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

pale yellow liquid
Record name Methyl 2-methylpentanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/34/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

45.00 °C. @ 0.20 mm Hg
Record name Methyl (±)-2-methylpentanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036237
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.875-0.881
Record name Methyl 2-methylpentanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/34/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2177-77-7
Record name Methyl 2-methylpentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2177-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methylpentanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-methylvalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.858
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 2-METHYLPENTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25KKE63345
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methyl (±)-2-methylpentanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036237
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the antifungal properties of Methyl 2-methylpentanoate?

A: Research suggests that this compound exhibits antifungal activity against Rhizoctonia solani, a soilborne fungal pathogen. [] While the exact mechanism of action remains to be fully elucidated, the research indicates that this volatile organic compound (VOC) can inhibit the hyphal growth of the fungus. [] Further research is needed to determine the specific molecular targets and downstream effects of this compound on Rhizoctonia solani.

Q2: How does this compound contribute to disease-suppressive soils?

A: Disease-suppressive soils exhibit a reduced incidence of plant diseases due to the presence of beneficial microorganisms. The research highlights the potential role of Streptomyces species, particularly their production of VOCs like this compound, in contributing to disease suppression. [, ] These VOCs can directly inhibit the growth of fungal pathogens like Rhizoctonia solani, thereby protecting plants from infection. [, ] Further research is crucial to understand the complex interplay between VOC-producing Streptomyces, soil microbiota, and plant pathogens in the context of disease suppression.

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